molecular formula C9H20N2O B2917313 2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine CAS No. 1342424-39-8

2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine

Cat. No. B2917313
CAS RN: 1342424-39-8
M. Wt: 172.272
InChI Key: DMQCCGWZCBWVCY-UHFFFAOYSA-N
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Description

“2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 1342424-39-8 . It has a molecular weight of 172.27 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-2-(1,4-oxazepan-4-yl)-1-propanamine . The InChI code for this compound is 1S/C9H20N2O/c1-9(2,8-10)11-4-3-6-12-7-5-11/h3-8,10H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C9H20N2O . It has a molecular weight of 172.27 .

Scientific Research Applications

Synthesis and Structural Analysis

A study described the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing the compound's utility in creating novel structures. The research detailed spectroscopic, X-ray diffraction, and DFT studies, highlighting its potential in nonlinear optical (NLO) applications due to investigated computational hyperpolarizability studies (Almansour et al., 2016).

Chemical Fixation of Carbon Dioxide

Efforts to synthesize 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions were reported, showcasing an eco-friendly and efficient method for chemical CO2 fixation. This approach underlines the compound's role in creating valuable products from greenhouse gases, highlighting its environmental applications (Jing Xu et al., 2011).

Development of Ionic Liquids

The synthesis of a new family of room temperature ionic liquids using azepane demonstrates the transformation of this compound into tertiary amines with good selectivity. Such innovations offer alternatives to electrolytes based on volatile organic compounds and contribute to green chemistry by mitigating disposal issues associated with diamine production processes (Belhocine et al., 2011).

Advanced Material Synthesis

Research into the palladium-catalyzed tandem reaction of o-aminophenols, bromoalkynes, and isocyanides to give 4-amine-benzo[b][1,4]oxazepines highlights the method's robustness. This chemistry potentially offers a novel route for the synthesis of materials with specific structural features, emphasizing the compound's versatility in material science (Liu et al., 2012).

properties

IUPAC Name

2-methyl-2-(1,4-oxazepan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,8-10)11-4-3-6-12-7-5-11/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQCCGWZCBWVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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